molecular formula C15H21FN2O B6633997 N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide

Cat. No.: B6633997
M. Wt: 264.34 g/mol
InChI Key: HGFILBDYKVJRNU-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a fluoro and methyl group, along with an amino-cyclopentylethyl side chain. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-10-8-12(16)6-7-13(10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFILBDYKVJRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC(CN)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1-cyclopentylethylamine under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-cycloheptylacetamide
  • N-(2-amino-1-cyclopentylethyl)propanamide
  • N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide stands out due to the presence of the fluoro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its stability, binding affinity, and specificity compared to similar compounds.

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